
1-(sec-Butyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(sec-Butyl)cyclopropan-1-ol is an organic compound with the molecular formula C7H14O. It belongs to the class of cyclopropanols, which are characterized by a cyclopropane ring bearing a hydroxyl group. This compound is notable for its unique structure, which combines the strained three-membered cyclopropane ring with a secondary butyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(sec-Butyl)cyclopropan-1-ol can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which employs diiodomethane and zinc-copper couple, can be used to cyclopropanate alkenes to form cyclopropane rings . Another method involves the use of diazo compounds, which decompose to form carbenes that react with alkenes to produce cyclopropanes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Simmons-Smith reaction is favored for its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions: 1-(sec-Butyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces halogenated cyclopropanes.
Scientific Research Applications
1-(sec-Butyl)cyclopropan-1-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and enzyme activity.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor to bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(sec-Butyl)cyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring’s strain can also affect its reactivity, making it a useful intermediate in various chemical reactions .
Comparison with Similar Compounds
Cyclopropanol: Similar structure but lacks the secondary butyl group.
1-(tert-Butyl)cyclopropan-1-ol: Contains a tertiary butyl group instead of a secondary butyl group.
Cyclopropylmethanol: Contains a methanol group instead of a secondary butyl group.
Uniqueness: 1-(sec-Butyl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring, secondary butyl group, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-butan-2-ylcyclopropan-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-6(2)7(8)4-5-7/h6,8H,3-5H2,1-2H3 |
InChI Key |
SRDOKRCFLKENLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


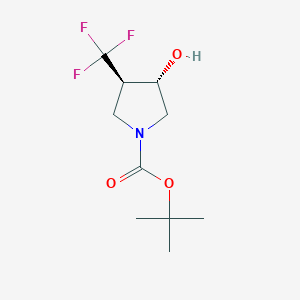

![(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine](/img/structure/B13628089.png)

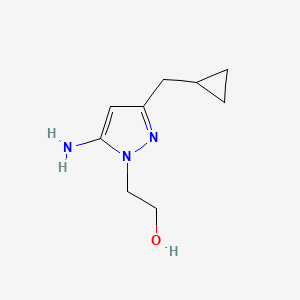
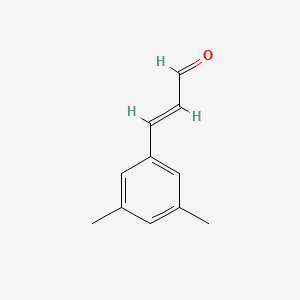
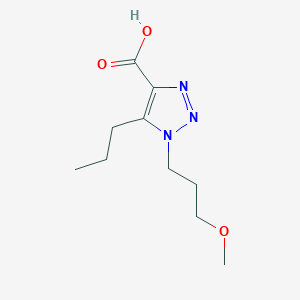
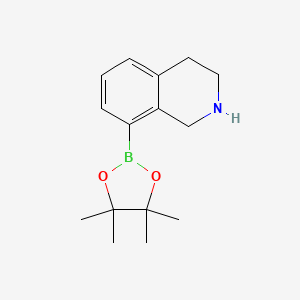
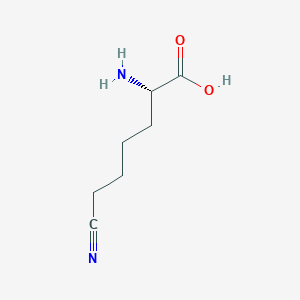
![2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B13628133.png)


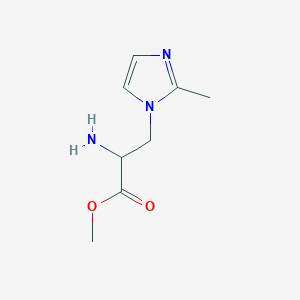
![3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole](/img/structure/B13628151.png)
